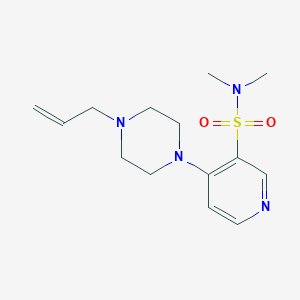
4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as ADP or ADP-ribosylation inhibitor. This compound has gained significant attention in the scientific community due to its potential applications in research and development.
Mecanismo De Acción
The mechanism of action of 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide involves the inhibition of ADP-ribosylation. This inhibition prevents the transfer of ADP-ribose groups to target proteins, which can affect the function and activity of these proteins.
Biochemical and physiological effects:
The biochemical and physiological effects of ADP-ribosylation inhibitor depend on the specific target proteins and biological processes being studied. However, some of the known effects include the inhibition of DNA repair, modulation of immune response, and regulation of cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of ADP-ribosylation inhibitor in lab experiments has several advantages, including its specificity for ADP-ribosyltransferase enzymes, its ability to inhibit ADP-ribosylation in live cells, and its potential to elucidate the role of ADP-ribosylation in various biological processes. However, some limitations include its potential toxicity and the need for careful optimization of experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide. These include the development of more potent and selective ADP-ribosylation inhibitors, the investigation of the role of ADP-ribosylation in disease states, and the exploration of the potential therapeutic applications of ADP-ribosylation inhibitors.
In conclusion, 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide is a promising compound for scientific research due to its potential applications in the study of ADP-ribosylation and its effects on biological processes. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide involves the reaction of 4-aminopyridine with allyl bromide and N,N-dimethylpiperazine in the presence of a base. The resulting product is then treated with sulfamic acid to yield the final compound.
Aplicaciones Científicas De Investigación
The ADP-ribosylation inhibitor has been widely used in scientific research to study the role of ADP-ribosylation in various biological processes. This compound is known to inhibit the activity of ADP-ribosyltransferase enzymes, which are involved in the transfer of ADP-ribose groups to target proteins.
Propiedades
Nombre del producto |
4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide |
|---|---|
Fórmula molecular |
C14H22N4O2S |
Peso molecular |
310.42 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(4-prop-2-enylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H22N4O2S/c1-4-7-17-8-10-18(11-9-17)13-5-6-15-12-14(13)21(19,20)16(2)3/h4-6,12H,1,7-11H2,2-3H3 |
Clave InChI |
VOOZKWFGFCUCJJ-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)CC=C |
SMILES canónico |
CN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B215253.png)
![N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B215256.png)
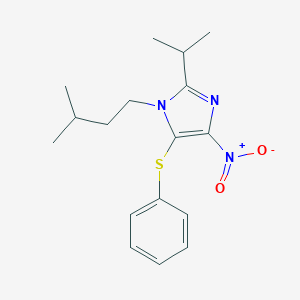
![1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole](/img/structure/B215259.png)
![5-nitro-3-isobutyl-2-isopropyl-4-[(4-methylphenyl)sulfanyl]-3H-pyrrole](/img/structure/B215261.png)
![3-Nitro-2-[(6-methylpyridin-2-yl)thio]pyridine](/img/structure/B215263.png)
![3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine](/img/structure/B215264.png)
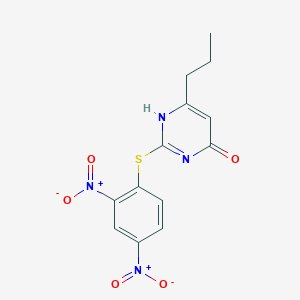
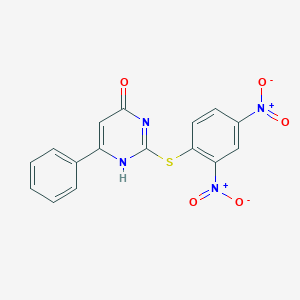
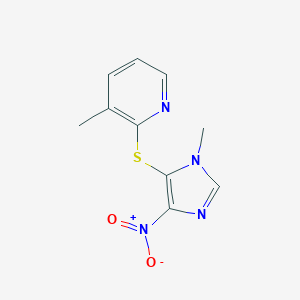
![4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole](/img/structure/B215268.png)
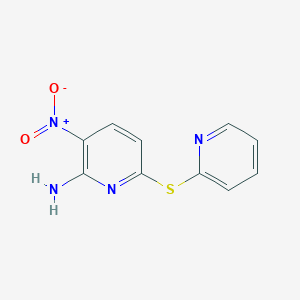
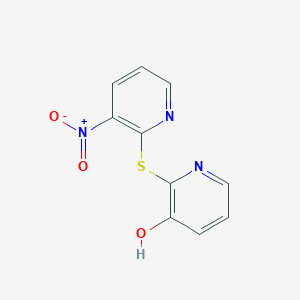
![4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine](/img/structure/B215275.png)